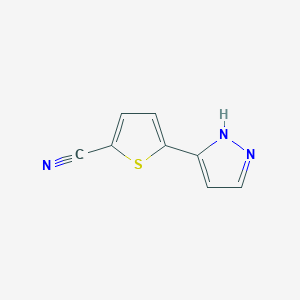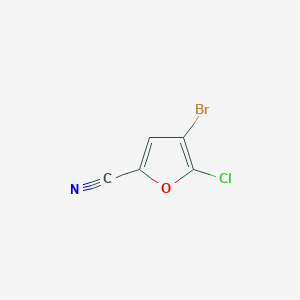
5-Bromo-2-(2,5-dichlorophenyl)-2H-1,2,3-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(2,5-dichlorophenyl)-2H-1,2,3-triazol-4-amine is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2,5-dichlorophenyl)-2H-1,2,3-triazol-4-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction between an azide and an alkyne
Introduction of Bromine: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to selectively introduce the bromine atom at the desired position.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable dichlorophenyl derivative reacts with the triazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2,5-dichlorophenyl)-2H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-2-(2,5-dichlorophenyl)-2H-1,2,3-triazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2,5-dichlorophenyl)-2H-1,2,3-triazol-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(2,4-dichlorophenyl)-2H-1,2,3-triazol-4-amine
- 5-Bromo-2-(3,5-dichlorophenyl)-2H-1,2,3-triazol-4-amine
- 5-Bromo-2-(2,5-difluorophenyl)-2H-1,2,3-triazol-4-amine
Uniqueness
5-Bromo-2-(2,5-dichlorophenyl)-2H-1,2,3-triazol-4-amine is unique due to the specific positioning of the bromine and dichlorophenyl groups, which can influence its reactivity, stability, and potential applications. The presence of these groups can also affect its interaction with biological targets, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C8H5BrCl2N4 |
|---|---|
Molecular Weight |
307.96 g/mol |
IUPAC Name |
5-bromo-2-(2,5-dichlorophenyl)triazol-4-amine |
InChI |
InChI=1S/C8H5BrCl2N4/c9-7-8(12)14-15(13-7)6-3-4(10)1-2-5(6)11/h1-3H,(H2,12,14) |
InChI Key |
ZMRQANRGGVOHSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2N=C(C(=N2)Br)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


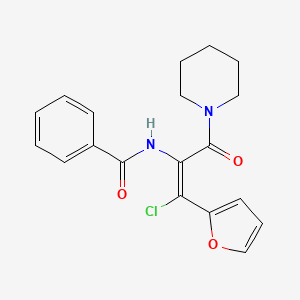
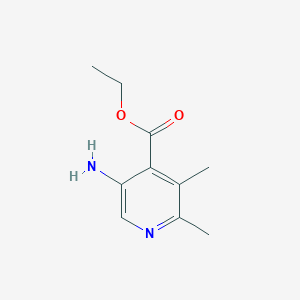

![6-Bromospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11773093.png)
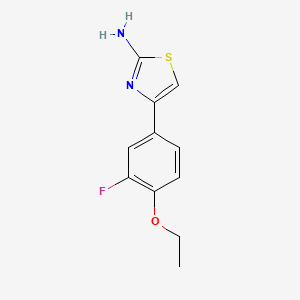
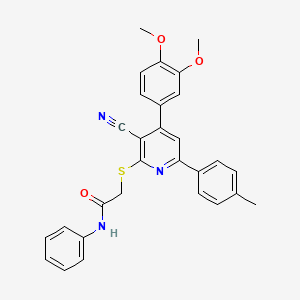
![3-Chloro-6-methyl-N-phenylbenzo[b]thiophene-2-carboxamide](/img/structure/B11773100.png)
![4-(Trifluoromethyl)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B11773105.png)

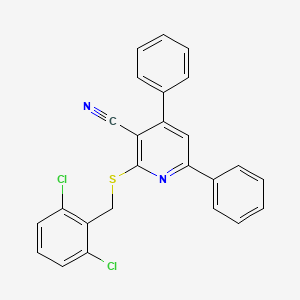
![tert-Butyl 3-oxo-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B11773123.png)
![3-(1-(2-Hydroxyethyl)-2-(4-methoxybenzylidene)hydrazinyl)benzo[d]isothiazole 1,1-dioxide](/img/structure/B11773125.png)
